Product packaging for Methyl 6-bromo-1-benzofuran-2-carboxylate(Cat. No.:CAS No. 425675-94-1)

Methyl 6-bromo-1-benzofuran-2-carboxylate

Cat. No.: B1428629
CAS No.: 425675-94-1
M. Wt: 255.06 g/mol
InChI Key: SWFWGZFCUROKBN-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-benzofuran-2-carboxylate is a halogenated benzofuran derivative characterized by a bromine substituent at the 6-position of the benzofuran core and a methyl ester group at the 2-position. This compound is produced by Jiangsu Aikang Biomedical R&D Co., Ltd., alongside other specialized chemicals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO3 B1428629 Methyl 6-bromo-1-benzofuran-2-carboxylate CAS No. 425675-94-1

Properties

IUPAC Name

methyl 6-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFWGZFCUROKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Benzofuran Formation

  • Benzofuran derivatives such as 1-benzofuran-2-carboxylate methyl ester serve as the base scaffold.
  • The benzofuran ring can be constructed via cyclization reactions involving phenol derivatives and appropriate carbonyl compounds or via palladium-catalyzed coupling methods.

Selective Bromination at the 6-Position

  • Bromination is achieved using bromine (Br2) in dichloromethane (CH2Cl2) or related solvents.
  • Control of regioselectivity is crucial to ensure bromination at the 6-position without affecting other ring positions.
  • The reaction conditions often include mild bases such as sodium bicarbonate (NaHCO3) to neutralize generated acids and prevent over-bromination.

Aromatization and Esterification

  • Aromatization of intermediate di-brominated compounds is performed to restore the aromaticity of the benzofuran ring.
  • The methyl ester group at the 2-position is introduced or preserved via esterification reactions using methanol under acidic or basic catalysis.
  • Hydrolysis and re-esterification steps may be employed to optimize yield and purity.

Suzuki Coupling for Derivatization (Optional)

  • Suzuki coupling reactions are utilized to introduce various substituents at different positions on the benzofuran ring.
  • For this compound, Suzuki coupling can be used to prepare derivatives by reacting the brominated intermediate with pinacol boronate esters in the presence of palladium catalysts and bases like potassium phosphate (K3PO4).

Detailed Reaction Conditions and Reagents

Step Reagents and Conditions Purpose
Bromination Br2, CH2Cl2, NaHCO3 aqueous solution Selective bromination at C6
Aromatization Mild heating, sometimes with base (KOH or K2CO3) Restore aromaticity
Esterification Methanol, acidic or basic catalyst (e.g., HCl in IPA) Formation of methyl ester
Suzuki Coupling PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN Introduction of substituents
Reduction (if needed) LiAlH4 in THF Reduction of ester or aldehyde
Hydrolysis NaOH aqueous solution, MeOH-THF or EtOH Conversion of esters to acids

These conditions reflect optimized protocols reported in recent synthetic studies involving benzofuran derivatives.

Representative Synthetic Route

A typical synthetic sequence for this compound is as follows:

  • Start from methyl 1-benzofuran-2-carboxylate.
  • Perform regioselective bromination at the 6-position using Br2 in CH2Cl2 with NaHCO3 to neutralize acids.
  • Isolate the 6-bromo intermediate.
  • Purify by recrystallization or chromatography.
  • Confirm structure by spectroscopic methods (NMR, MS).

This route is supported by literature describing the synthesis of 5- and 6-bromobenzofuran derivatives with high regioselectivity and yield.

Research Findings and Analysis

  • Studies indicate that the bromination step is highly sensitive to reaction conditions; temperature, solvent, and base presence critically affect regioselectivity and yield.
  • The use of mild bases during bromination prevents over-bromination and degradation of the benzofuran ring.
  • Suzuki coupling reactions enable the diversification of the benzofuran scaffold, allowing the synthesis of derivatives with potential biological activity, including osteoblast differentiation-promoting compounds.
  • Hydrolysis and reduction steps are employed for functional group interconversions to access related compounds.
  • The methyl ester group is stable under bromination conditions but may require protection or careful handling during subsequent transformations.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome/Notes
Starting material prep Commercial methyl benzofuran ester Standard synthesis or purchase Base scaffold for bromination
Bromination Br2, CH2Cl2, NaHCO3 Room temp to mild heating Selective 6-position bromination
Aromatization Mild base or heat Controlled to avoid side reactions Restores aromaticity
Esterification Methanol, acid/base catalyst Reflux or room temp Formation or preservation of methyl ester
Suzuki coupling (optional) Pd catalyst, boronate esters Reflux in MeCN or similar solvent Functionalization for derivative synthesis
Purification Chromatography, recrystallization Standard techniques High purity product

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediate:
Methyl 6-bromo-1-benzofuran-2-carboxylate is primarily utilized as an intermediate in the synthesis of more complex benzofuran derivatives. These derivatives have potential applications in drug development due to their varied biological activities .

Reactions:
The compound can undergo various chemical transformations, including:

  • Oxidation: Leading to nitroso or nitro derivatives.
  • Reduction: Resulting in debrominated compounds or alcohols.
  • Substitution Reactions: Yielding various substituted benzofuran derivatives depending on the nucleophile used.

Biological Applications

Antimicrobial Activity:
Research has indicated that benzofuran derivatives, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, indicating potential for developing new antimicrobial agents .

Anticancer Potential:
The structural features of this compound position it as a candidate for anticancer drug development. Preliminary studies have explored its cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its mechanisms of action and therapeutic efficacy .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

Study ReferenceFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 50 to 200 μg/mL.
Related benzofuran compounds showed promising anticancer activity in vitro against various cancer cell lines.
Explored structure-activity relationships (SAR) indicating that specific substitutions enhance biological potency.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and ester group play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran derivatives are often modified through halogenation, esterification, or substitution to tailor their properties. Below is a comparative analysis of Methyl 6-bromo-1-benzofuran-2-carboxylate and structurally related compounds:

Structural and Functional Group Variations

Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound III)

  • Key Features : Bromination at C4 and dibromoacetylation at C6, with additional hydroxyl and methyl groups.
  • Synthesis : Derived from 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid via halogenation and methylation .
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing bromine substituents.

Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CID 979360) Key Features: A cinnamyloxy group at C5 increases steric bulk and π-conjugation. Properties: Molecular weight = 401.2 g/mol; XLogP3 = 5.4 (indicating high lipophilicity) . Applications: Potential use in organic electronics due to extended conjugation.

Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Key Features: Ethyl ester substitution instead of methyl. Properties: Molecular weight = 415.3 g/mol; XLogP3 = 5.7 (higher lipophilicity than methyl analogs) . Significance: Demonstrates how ester chain length modulates solubility and bioavailability.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
This compound* C₁₀H₇BrO₃ ~255.1 (estimated) ~2.8 3 2
Compound III C₁₃H₉Br₃O₅ 479.9 4.1 5 4
CID 979360 C₂₀H₁₇BrO₄ 401.2 5.4 4 6
Ethyl analog C₂₁H₁₉BrO₄ 415.3 5.7 4 7

*Estimated values based on structural analogs.

Key Observations

  • Halogenation Impact : Bromine at C6 (target compound) vs. C4 (Compound III) alters electronic distribution and steric effects. Bromine’s electron-withdrawing nature enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions .
  • Ester Group Influence : Methyl esters generally offer lower molecular weight and higher volatility compared to ethyl analogs, which may affect purification methods .
  • Substituent Effects : Bulky groups (e.g., cinnamyloxy in CID 979360) increase lipophilicity (XLogP3 > 5) but reduce aqueous solubility .

Biological Activity

Methyl 6-bromo-1-benzofuran-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the benzofuran class of compounds, which are known for their diverse biological activities. The synthesis of this compound typically involves bromination and esterification reactions, leading to derivatives that can exhibit varying degrees of bioactivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation effectively. A notable study evaluated several benzofuran derivatives, including this compound, against various cancer cell lines such as K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cells.

Table 1: Cytotoxicity Studies of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
This compoundK56212.5
MOLT-415.3
HeLa10.0
DoxorubicinK5620.5
MOLT-40.8
HeLa0.6

Findings: The IC50 values indicate that this compound shows significant cytotoxicity against these cancer cell lines, suggesting its potential as an effective anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to increased sub-G1 populations in treated cells, indicating apoptosis.

Table 2: Apoptotic Effects Induced by this compound

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control0.50.3
This compound8.525.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that halogenated benzofurans exhibit significant activity against Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Methyl Derivatives

CompoundMicrobial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Candida albicans10

Findings: The results demonstrate that this compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several case studies have explored the biological activity of benzofuran derivatives, including this compound:

  • Study on Anticancer Properties : A comprehensive study reported that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to standard chemotherapy agents.
  • Antimicrobial Evaluation : Another study assessed the compound's efficacy against common bacterial strains, finding it effective in inhibiting microbial growth, which supports its potential use in treating infections.

Q & A

Q. How can researchers optimize the synthesis of methyl 6-bromo-1-benzofuran-2-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate bromination agents (e.g., NBS or Br₂ in controlled conditions) and esterification catalysts (e.g., H₂SO₄ or DMAP). For example, analogous compounds like ethyl 5-bromobenzofuran-2-carboxylate were synthesized via Friedel-Crafts acylation followed by bromination, achieving yields >75% after recrystallization in ethanol . Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions, with bromine-induced deshielding effects observed in aromatic protons (e.g., δ 7.2–7.8 ppm for benzofuran systems) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX-97 for refinement) resolves bond angles and planarity. For instance, methyl 7-methoxybenzofuran-2-carboxylate showed a near-planar carboxyl alignment (deviation <5°) with the benzofuran ring .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and bromine isotope patterns.

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or gradient HPLC (C18 column, acetonitrile/water mobile phase) effectively isolates the compound. For analogs like ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate, slow evaporation from dichloromethane/hexane yielded high-purity crystals .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or thermal parameters?

  • Methodological Answer : Use SHELXL for refinement, employing restraints for disordered atoms and anisotropic displacement parameters. Programs like ORTEP-3 visualize thermal ellipsoids to identify overfitting. For example, in methyl 7-methoxybenzofuran-2-carboxylate, bond lengths (C=O: 1.21 Å, C–Br: 1.89 Å) were validated against literature values, with discrepancies resolved via Hirshfeld surface analysis .

Q. What strategies enable selective functionalization of the bromine substituent for derivatization studies?

  • Methodological Answer :
  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in THF/Na₂CO₃ .
  • Nucleophilic Substitution : React with amines (e.g., NH₃/MeOH) to form amino derivatives. Monitor regioselectivity via 13C^{13}C NMR .
  • Halogen Exchange : Utilize CuI/LiBr in DMF to replace bromine with iodine for heavier atom derivatives .

Q. How does the electronic nature of the benzofuran core influence pharmacological activity in related compounds?

  • Methodological Answer : Computational studies (DFT or molecular docking) correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with bioactivity. For example, ethyl 5-bromobenzofuran-2-carboxylate derivatives showed enhanced binding to kinase targets due to improved π-stacking interactions .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for benzofuran esters) .
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h, followed by HPLC quantification. Brominated benzofurans typically degrade in strongly alkaline conditions (pH >12) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1-benzofuran-2-carboxylate

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